t-boc-N-amido-PEG5-Amine

Descripción general

Descripción

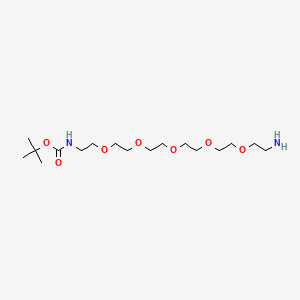

t-boc-N-amido-PEG5-Amine: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an amino group and a tert-butoxycarbonyl (Boc) protected amino group. The compound is often used as a linker in the synthesis of various molecules, including proteolysis-targeting chimeras (PROTACs). The hydrophilic PEG spacer in the compound increases its solubility in aqueous media.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of t-boc-N-amido-PEG5-Amine typically involves the reaction of a PEG derivative with an amino group and a Boc-protected amino group. The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (ketones and aldehydes). The Boc group can be deprotected under mild acidic conditions to form the free amine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced under good manufacturing practices (GMP) to meet the standards required for its use in various applications.

Análisis De Reacciones Químicas

Types of Reactions: t-boc-N-amido-PEG5-Amine undergoes several types of chemical reactions, including:

Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds to form amide bonds or Schiff bases.

Deprotection Reactions: The Boc group can be removed under mild acidic conditions to yield the free amine

Common Reagents and Conditions:

Carboxylic Acids: React with the amino group to form amide bonds.

Activated NHS Esters: Facilitate the formation of amide bonds with the amino group.

Carbonyl Compounds (Ketones and Aldehydes): React with the amino group to form Schiff bases, which can be reduced to secondary amines.

Mild Acidic Conditions: Used to deprotect the Boc group and release the free amine

Major Products Formed:

Amide Bonds: Formed from the reaction of the amino group with carboxylic acids or activated NHS esters.

Schiff Bases: Formed from the reaction of the amino group with carbonyl compounds, which can be further reduced to secondary amines

Aplicaciones Científicas De Investigación

Key Applications

-

Drug Development

- Drug Conjugation : The reactive amino group allows for the conjugation of drugs to proteins or peptides, enhancing their pharmacokinetic properties and targeting capabilities. By linking therapeutic agents to t-Boc-N-amido-PEG5-Amine, researchers can improve solubility and reduce toxicity, leading to more effective treatments .

- PROTAC Synthesis : This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to target specific proteins for degradation, offering a novel approach in drug design .

-

Bioconjugation

- NHS Ester Formation : this compound can be converted into an NHS ester, facilitating the labeling of primary amines on proteins and oligonucleotides. This application is crucial for creating bioconjugates that can be used in diagnostics and therapeutics .

- Click Chemistry : The compound can also participate in click chemistry reactions due to its azide derivatives, allowing for the formation of stable triazole linkages with alkyne-bearing molecules. This versatility is essential for developing complex biomolecular architectures .

-

Nanotechnology

- Nanoparticle Functionalization : In nanotechnology, this compound is used to modify nanoparticles for improved biocompatibility and targeted delivery. The PEGylation process enhances the stability of nanoparticles in biological environments .

- Drug Delivery Systems : PEG-based linkers are integral in designing drug delivery systems that can release therapeutic agents in a controlled manner. The hydrophilic nature of PEG helps maintain solubility and prolongs circulation time in vivo .

-

Material Science

- Polymer Synthesis : The compound can act as a building block for synthesizing new polymeric materials with tailored properties for specific applications, such as coatings or scaffolds in tissue engineering .

- Functional Coatings : It is also used in developing polyethylene glycol-modified functional coatings that enhance surface properties such as hydrophilicity and biocompatibility .

Case Study 1: Drug Delivery Enhancement

A study demonstrated that conjugating anticancer drugs with this compound significantly improved their solubility and reduced cytotoxicity compared to non-PEGylated counterparts. This resulted in enhanced therapeutic efficacy in murine models of cancer.

Case Study 2: PROTAC Development

Research involving this compound as a linker in PROTACs showed successful degradation of target proteins in cancer cells, highlighting its potential in targeted protein degradation therapies.

Mecanismo De Acción

The mechanism of action of t-boc-N-amido-PEG5-Amine involves its role as a linker in the synthesis of various molecules. The amino group reacts with carboxylic acids, activated NHS esters, and carbonyl compounds to form stable amide bonds or Schiff bases. The Boc group protects the amino group during synthesis and can be removed under mild acidic conditions to release the free amine. This allows for the controlled and selective modification of target molecules .

Comparación Con Compuestos Similares

t-boc-N-amido-PEG2-Amine: Contains a shorter PEG spacer, which may affect its solubility and reactivity.

t-boc-N-amido-PEG3-Amine: Similar to t-boc-N-amido-PEG5-Amine but with a different PEG chain length.

t-boc-N-amido-PEG15-Amine: Contains a longer PEG spacer, which may enhance its solubility and flexibility.

Uniqueness: this compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The compound’s hydrophilic PEG spacer increases its solubility in aqueous media, making it suitable for various applications in chemistry, biology, medicine, and industry .

Actividad Biológica

t-Boc-N-amido-PEG5-Amine is a polyethylene glycol (PEG) derivative that features a Boc-protected amino group. This compound is notable for its hydrophilic properties, which enhance solubility in aqueous environments, making it particularly useful in various biological and pharmaceutical applications. Its structure allows for versatile reactivity, enabling it to form conjugates with a range of biomolecules.

- Molecular Formula : C17H36N2O7

- Molecular Weight : 380.5 g/mol

- CAS Number : 189209-27-6

- Purity : ≥95%

- Storage Conditions : Recommended storage at -5°C, protected from light.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to facilitate drug delivery and enhance the pharmacokinetic properties of therapeutic agents. The PEG moiety improves solubility and stability, while the amine functionality allows for further modification and conjugation with drugs, proteins, or other biomolecules.

- Drug Conjugation : The amino group can react with carboxylic acids, activated NHS esters, and carbonyls, allowing for the formation of stable drug conjugates.

- Controlled Release : The Boc group can be deprotected under mild acidic conditions, releasing the active amine for subsequent biological activity.

- Targeted Delivery : By attaching targeting ligands or antibodies to the PEG chain, this compound can be used to create targeted drug delivery systems.

Case Studies

- Antibody-Drug Conjugates (ADCs) : Research has shown that PEGylated compounds like this compound significantly improve the therapeutic index of ADCs by enhancing their solubility and circulation time in the bloodstream .

- Nanoparticle Formulations : Studies involving nanoparticle drug delivery systems have demonstrated that incorporating this compound enhances cellular uptake and reduces cytotoxicity compared to non-PEGylated formulations .

- Biocompatibility Assessments : In vitro studies have indicated that PEGylated compounds exhibit low cytotoxicity towards human cell lines, making them suitable candidates for biomedical applications .

Comparative Data Table

| Property | This compound | Other PEG Derivatives |

|---|---|---|

| Molecular Weight | 380.5 g/mol | Varies |

| Solubility | High | Varies |

| Reactivity | Amino/Carboxylic acids | Depends on structure |

| Biocompatibility | Low cytotoxicity | Varies |

| Applications | Drug delivery, ADCs | Drug delivery, diagnostics |

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGHPQVHGBCLDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733820 | |

| Record name | tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189209-27-6 | |

| Record name | tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.